Cas no 800401-63-2 (5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid)
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid
- 5-Chloro-4-azaindole-2-carboxylic acid
- 5-chloro-1H-pyrrolo[3,2-b]picolinic acid
- AGN-PC-00DPPR
- AK119847
- chloropyrrolobpyridinecarboxylicacid
- PB19602
- RP11571
- 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 5-chloro-
- LTAXMSVURJPVQV-UHFFFAOYSA-N
- 2495AC
- VP12783
- FCH1148144
- AX8245263
- ST24044587
- 5-Chloro-1H-pyrrolo[2,3-]pyridine-2-carboxylic aci
- FT-0747702
- SCHEMBL1202548
- CS-0053831
- DTXSID30470252
- 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid
- A864760
- SY259706
- AKOS015949564
- 800401-63-2
- P12299
- J-517259
- MFCD18261123
- 5-Chloro-1H-pyrrolo[2,3-]pyridine-2-carboxylic acid
- GF-0722
- DA-37621
- 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
-
- MDL: MFCD18261123
- Inchi: 1S/C8H5ClN2O2/c9-7-2-1-4-5(11-7)3-6(10-4)8(12)13/h1-3,10H,(H,12,13)
- InChI Key: LTAXMSVURJPVQV-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=C(C(=O)O)N2)N=1
Computed Properties
- Exact Mass: 196.0039551g/mol
- Monoisotopic Mass: 196.0039551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66
- XLogP3: 1.9
Experimental Properties
- Melting Point: ca 295℃
- Water Partition Coefficient: Insoluble in water.
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029181261-5g |
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
800401-63-2 | 95% | 5g |
$693.24 | 2022-03-30 | |
| Chemenu | CM149466-100mg |
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
800401-63-2 | 95%+ | 100mg |
$88 | 2021-08-05 | |
| Chemenu | CM149466-250mg |
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
800401-63-2 | 95%+ | 250mg |
$147 | 2021-08-05 | |
| Chemenu | CM149466-1g |
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
800401-63-2 | 95%+ | 1g |
$286 | 2021-08-05 | |
| TRC | C385250-1mg |
5-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic Acid |
800401-63-2 | 1mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C385250-2mg |
5-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic Acid |
800401-63-2 | 2mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C385250-10mg |
5-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic Acid |
800401-63-2 | 10mg |
$ 135.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C898965-1g |
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
800401-63-2 | ≥95% | 1g |
1,123.20 | 2021-05-17 | |
| Matrix Scientific | 066877-500mg |
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, >95% |
800401-63-2 | >95% | 500mg |
$522.00 | 2023-09-09 | |
| Matrix Scientific | 066877-1g |
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, >95% |
800401-63-2 | >95% | 1g |
$648.00 | 2023-09-09 |
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid Suppliers
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Comprehensive Overview of 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS No. 800401-63-2)
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS No. 800401-63-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This pyrrolopyridine derivative is characterized by a fused bicyclic system, combining a pyrrole and pyridine ring, which enhances its potential as a building block for bioactive molecules. Researchers are increasingly exploring its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The compound's chloro-substituted aromatic core and carboxylic acid functional group make it a versatile intermediate in organic synthesis. Its molecular formula, C8H5ClN2O2, reflects a balance of reactivity and stability, enabling its use in cross-coupling reactions and other transformations. Recent studies highlight its role in the synthesis of small-molecule therapeutics, especially in targeting inflammatory pathways and metabolic disorders.
In the context of current trends, 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid aligns with the growing demand for fragment-based drug design (FBDD). This approach leverages small, structurally diverse molecules like this compound to identify novel drug candidates efficiently. Additionally, its relevance to AI-driven drug discovery has been noted, as computational models increasingly prioritize such scaffolds for virtual screening.
From a commercial perspective, suppliers often list this compound under synonyms like 5-chloropyrrolo[3,2-b]pyridine-2-carboxylic acid or CAS 800401-63-2, catering to researchers seeking high-purity intermediates. Analytical data, including HPLC and NMR spectra, are critical for quality assurance, reflecting the compound's importance in preclinical development. Environmental and safety assessments also underscore its low ecotoxicity, aligning with green chemistry principles.
Frequently asked questions about 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid include its solubility profile (typically in DMSO or methanol), storage conditions (recommended at -20°C), and compatibility with common coupling reagents like HATU or EDCI. These practical insights are vital for laboratory workflows, particularly in high-throughput screening (HTS) environments.
Future research directions may explore its utility in proteolysis-targeting chimeras (PROTACs) or covalent inhibitor design, areas gaining traction in oncology. As the scientific community continues to investigate pyrrolopyridine scaffolds, CAS No. 800401-63-2 remains a key reference point for innovation in medicinal chemistry.
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